Caroxin F
Description
Caroxin F (Chemical Name: 1-Butanol,3,3,4,4-tetrafluoro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]; CAS: 2841688-66-0) is a fluorinated ether compound characterized by a highly substituted perfluorinated butanol backbone. Its structure includes multiple fluorine atoms and a trifluoromethyl ether group, contributing to exceptional chemical inertness, thermal stability, and hydrophobicity . This compound belongs to the class of perfluorinated cyclic ethers, which are widely used in industrial applications such as specialty solvents, heat transfer fluids, and coatings due to their resistance to harsh environments .
Properties
CAS No. |
37340-18-4 |
|---|---|
Molecular Formula |
C9F20O |
Molecular Weight |
504.06 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)hexane |
InChI |
InChI=1S/C9F20O/c10-1(11,3(14,15)6(19,20)21)2(12,13)4(16,17)9(28,29)30-5(18,7(22,23)24)8(25,26)27 |
InChI Key |
VFLATKPHOGVBAQ-UHFFFAOYSA-N |
SMILES |
C(C(F)(F)F)(C(F)(F)F)(OC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(OC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Other CAS No. |
37340-18-4 |
Synonyms |
caroxin F |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Reaction Types
The LibreTexts module outlines foundational chemical reaction types relevant to compound analysis:
Catalysts and Reaction Mechanisms
The PMC article details hydroformylation reactions involving fluorinated substrates and transition metal catalysts:
-
Rhodium Catalysts : Exhibit high regioselectivity (97–98%) for iso-aldehydes in fluorinated olefin hydroformylation .
-
Cobalt vs. Rhodium : Rh catalysts (e.g., Rh₆(CO)₁₆) show ~20,000× higher activity than Co catalysts (e.g., Co₂(CO)₈) under identical conditions .
A comparison of catalyst performance for hydroformylation:
Kinetic Data for Combustion Reactions
The NBS combustion kinetics compilation includes 1,420 distinct reactions, with 2,608 entries for Arrhenius parameters (A, E/R) . Example entries:
| Reaction Type | A (cm³/mol·s) | E/R (K) | Temperature Range (K) |
|---|---|---|---|
| CH₃CHO + O₂ → | 1.2×10⁷ | 1.5×10³ | 298–500 |
| C₃H₆ + H → | 2.4×10⁶ | 1.1×10³ | 400–600 |
Comparison with Similar Compounds
Research Findings and Key Distinctions
Chemical Reactivity: this compound’s butanol moiety provides a unique site for functionalization, enabling covalent bonding in polymer matrices, unlike FC-77 or Compound A . Comparative studies of fluorinated ethers suggest that branching (as in this compound) reduces crystallinity, enhancing flexibility in material science applications .
Environmental Impact :
- Perfluorinated compounds like this compound and FC-77 are persistent in the environment. However, this compound’s larger molecular size may slow bioaccumulation rates compared to smaller analogues .
Industrial Performance :
Critical Analysis of Literature Gaps
- Data Limitations : Direct experimental data on this compound’s toxicity, biodegradation, or spectroscopic profiles (e.g., NMR, IR) are absent in the provided evidence, necessitating further research .
- Contradictions : While FC-77 is well-documented in thermal applications, this compound’s advantages in solvation are inferred from structural features rather than empirical studies .
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